5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
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Overview
Description
The compound 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique furo[2,3-d]pyrimidine core structure, which is substituted with methoxyphenyl and methylphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents. Examples include:
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Pinacol boronic esters: Valuable building blocks in organic synthesis.
Uniqueness
The uniqueness of 5-(2-methoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O4/c1-13-9-5-7-11-15(13)23-19-17(14-10-6-8-12-16(14)28-4)18-20(26)24(2)22(27)25(3)21(18)29-19/h5-12,23H,1-4H3 |
InChI Key |
NMRINDYGWGUEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4OC |
Origin of Product |
United States |
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